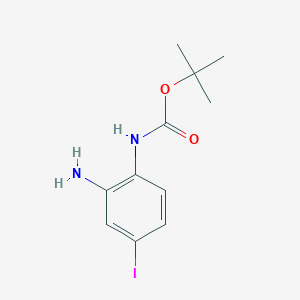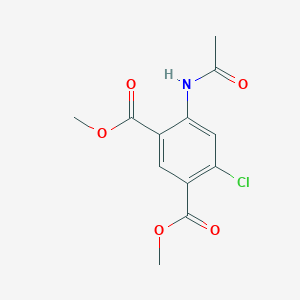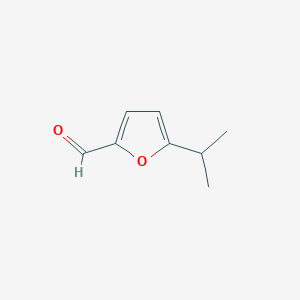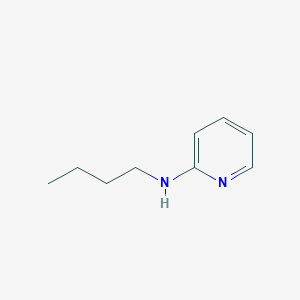
N-butylpyridin-2-amine
Vue d'ensemble
Description
“N-butylpyridin-2-amine” is a chemical compound with the CAS number 33525-72-3. It is also known by other names such as 2-(1-butylamino)pyridine, N-Butyl-2-pyridinamine, and N-Butyl-2-pyridylamine .
Molecular Structure Analysis
“this compound” has a molecular weight of 150.22 g/mol . Its IUPAC name is N-butyl-N-(2-pyridinyl)amine . The InChI code is 1S/C9H14N2/c1-2-3-7-10-9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3,(H,10,11) and the InChI key is ZBNJVQZTBKMTRK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 38-40°C . It has a molecular weight of 150.22 g/mol . The compound has a XLogP3 value of 2.3, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors .Applications De Recherche Scientifique
1. Catalysis and Polymerization
- Aryl-Cl Activation and Hydrosilane Polymerization : N-butylpyridin-2-amine derivatives were used in synthesizing Group 10 metal aminopyridinato complexes. These complexes showed promise as catalysts for aryl chloride activation in Suzuki cross-coupling reactions and as catalysts for the polymerization of MeH2SiSiH2Me to produce poly(methylsilane) (Deeken et al., 2006).
2. Synthesis of Derivatives
- C2 Amination of Pyridine : this compound was synthesized using a method involving sodium hydride and lithium iodide. This process is significant in the context of organic syntheses involving pyridine derivatives (Pang, 2021).
- Synthesis of N-arylpyridin-2-amines : A copper-mediated process was developed for synthesizing N-arylpyridin-2-amine derivatives from 2-aminopyridine and aryl boronic acids (Chen et al., 2015).
3. Electrochemiluminescence Activity
- Investigation of ECL of Amines : The study investigated the electrochemiluminescence (ECL) of various amines, including derivatives of this compound, highlighting their potential application in electrochemical sensors and analyses (Han et al., 2010).
4. Pharmaceutical Research
- Arene Amination via Photoredox Catalysis : this compound derivatives were involved in a study on aromatic carbon-hydrogen functionalization, which is significant in pharmaceutical research for forming carbon-nitrogen bond motifs (Romero et al., 2015).
5. Biological and Chemical Significance
- Synthesis of Bioactive Compounds : 2-Aminopyridines, including this compound, are crucial in synthesizing bioactive natural products and medicinally important compounds. This study discussed methods for their preparation and subsequent C-C cross-coupling reactions (Bolliger et al., 2011).
6. Photolabile Caging Groups
- Ruthenium(II) bipyridyl complexes : These complexes, including those with this compound, were studied for their potential as photolabile protecting groups, useful in the controlled release of biological compounds upon exposure to light (Zayat et al., 2006).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that pyridine derivatives can interact with various biological targets depending on their functional groups
Mode of Action
Pyridine derivatives can exhibit various mechanisms depending on their functional groups. They might act as ligands for metal ions, affect biological processes, or have other functionalities depending on the specific substitutions. The exact interaction of N-butylpyridin-2-amine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Result of Action
The effects would depend on the compound’s specific targets and mode of action
Propriétés
IUPAC Name |
N-butylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-3-7-10-9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNJVQZTBKMTRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314190 | |
| Record name | N-Butyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33525-72-3 | |
| Record name | N-Butyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33525-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Butyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



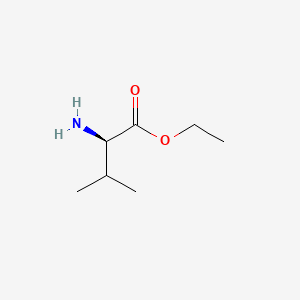
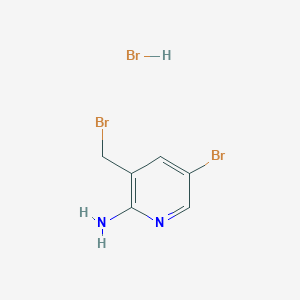

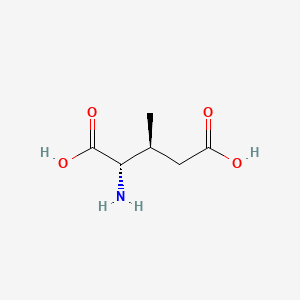
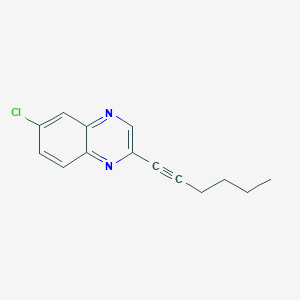
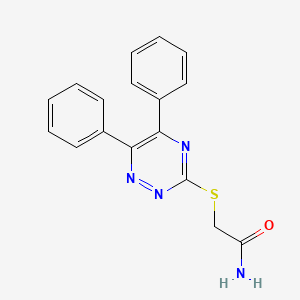
![1-Benzo[1,3]dioxol-5-yl-cyclopropanecarbaldehyde](/img/structure/B3260839.png)
